molecular formula C8H13ClN4O B2858409 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide CAS No. 1005584-30-4

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide

Cat. No. B2858409
CAS RN: 1005584-30-4
M. Wt: 216.67
InChI Key: JLIBFSITCDGEAL-UHFFFAOYSA-N
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Description

“2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is one of several isomeric derivatives of pyrazole that contain two methyl substituents .

Scientific Research Applications

Synthesis and Structural Analysis

  • A general two-step method for the synthesis of 4-(alkyl)pyrazoles, showcasing the versatility of pyrazole derivatives in creating complex structures. This method involves the reaction between organyl diethylacetals and the Vilsmeier reagent, leading to ethoxy- and dimethylamino-acroleins, which directly react with hydrazine monohydrogen chloride to yield the desired pyrazoles. The structural analysis of these compounds revealed extensive intermolecular CH–π interactions and NH⋯N hydrogen bonds, indicating the potential of pyrazole derivatives in materials science and molecular engineering (Reger et al., 2003).

Antimicrobial and Antifungal Activities

  • Pyrazole derivatives have been evaluated for their biological functions, including antimicrobial and antifungal effects. The study of one such compound revealed its potential in combating microbial threats, supported by molecular docking to identify hydrogen bonds and binding energy with different proteins. This highlights the role of pyrazole derivatives in developing new antimicrobial agents (Viji et al., 2020).

Corrosion Inhibition

  • Pyrazole derivatives have shown high efficacy as corrosion inhibitors for steel in acidic environments. Studies demonstrated more than 90% anticorrosion activity, suggesting that these compounds can be effectively used in protecting metal surfaces against corrosion, which is crucial for industrial applications (Ouali et al., 2013).

Drug Discovery and Bioinformatics

  • The synthesis and bioinformatic characterization of Schiff bases derived from pyrazole derivatives have shown promising results for treating neurodegenerative diseases, especially Alzheimer’s disease. Through bioinformatics and cheminformatics methods, these compounds have been evaluated for their drug-like, pharmacokinetic, and pharmacodynamic properties, indicating their potential applicability in brain disorders (Avram et al., 2021).

Molecular Docking and Quantum Chemical Calculations

  • Molecular docking and quantum chemical calculations of pyrazole derivatives have provided insights into their structural and spectroscopic properties, predicting their biological effects. This approach allows for the exploration of the therapeutic potential of pyrazole derivatives in various medical applications (Viji et al., 2020).

properties

IUPAC Name

2-(4-chloro-3,5-dimethylpyrazol-1-yl)propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN4O/c1-4-7(9)5(2)13(12-4)6(3)8(14)11-10/h6H,10H2,1-3H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIBFSITCDGEAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C(=O)NN)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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